molecular formula C35H43N5O5 B2520201 tert-Butyl ((R)-1-(5-((S)-1-amino-3-oxo-3-(tritylamino)propyl)-1,2,4-oxadiazol-3-yl)-2-(tert-butoxy)ethyl)carbamate CAS No. 1673535-02-8

tert-Butyl ((R)-1-(5-((S)-1-amino-3-oxo-3-(tritylamino)propyl)-1,2,4-oxadiazol-3-yl)-2-(tert-butoxy)ethyl)carbamate

Cat. No.: B2520201
CAS No.: 1673535-02-8
M. Wt: 613.759
InChI Key: IPDNGCVMBLLUBU-NSOVKSMOSA-N
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Description

Tert-Butyl ((R)-1-(5-((S)-1-amino-3-oxo-3-(tritylamino)propyl)-1,2,4-oxadiazol-3-yl)-2-(tert-butoxy)ethyl)carbamate is a useful research compound. Its molecular formula is C35H43N5O5 and its molecular weight is 613.759. The purity is usually 95%.
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Biological Activity

tert-Butyl ((R)-1-(5-((S)-1-amino-3-oxo-3-(tritylamino)propyl)-1,2,4-oxadiazol-3-yl)-2-(tert-butoxy)ethyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The compound features a tert-butyl carbamate moiety linked to a 1,2,4-oxadiazole ring, which is known for enhancing biological activity through various mechanisms. The presence of the amino acid derivative contributes to its potential as a bioactive molecule.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the oxadiazole ring.
  • Introduction of the amino acid side chain.
  • Protection and deprotection steps to ensure the integrity of reactive functional groups.

Anticancer Properties

Recent studies have indicated that compounds featuring oxadiazole moieties exhibit significant anticancer activity. For instance, oxadiazole derivatives have been shown to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives selectively induced apoptosis in various cancer cell lines by activating caspase pathways . The specific activity of this compound was not directly tested but suggests a promising avenue for further investigation.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Non-natural amino acids incorporated into peptides have been shown to enhance binding affinity and specificity towards target enzymes.

Research Findings:
Incorporation of similar structural motifs has been linked to improved inhibition of proteases such as trypsin-like enzymes . This indicates that the compound could serve as a scaffold for developing more potent inhibitors.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Parameters such as solubility, permeability, and metabolic stability are essential considerations.

PropertyValue
Solubility0.403 mg/ml
Log P (octanol/water)-2.88
Metabolic StabilityUnder investigation

Potential Applications

Given its structural characteristics and preliminary biological activity data, this compound may find applications in:

  • Cancer Therapy: As an anticancer agent targeting specific pathways.
  • Enzyme Modulation: As an inhibitor for therapeutic enzymes involved in various diseases.
  • Drug Design: As a template for designing novel bioactive compounds.

Properties

IUPAC Name

tert-butyl N-[(1R)-1-[5-[(1S)-1-amino-3-oxo-3-(tritylamino)propyl]-1,2,4-oxadiazol-3-yl]-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N5O5/c1-33(2,3)43-23-28(37-32(42)44-34(4,5)6)30-38-31(45-40-30)27(36)22-29(41)39-35(24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21,27-28H,22-23,36H2,1-6H3,(H,37,42)(H,39,41)/t27-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDNGCVMBLLUBU-NSOVKSMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C1=NOC(=N1)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C1=NOC(=N1)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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